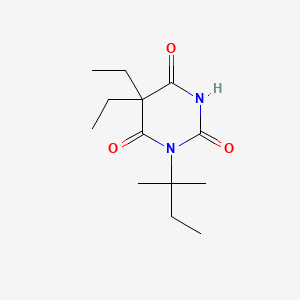
Barbituric acid, 5,5-diethyl-1-(1,1-dimethylpropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barbituric acid, 5,5-diethyl-1-(1,1-dimethylpropyl)-: is a derivative of barbituric acid, a compound based on a pyrimidine heterocyclic skeleton. This compound is known for its historical significance in the development of barbiturate drugs, which have been used as central nervous system depressants . The specific structure of this compound includes two ethyl groups at the 5-position and a 1,1-dimethylpropyl group, making it unique among barbiturates .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of barbituric acid derivatives typically involves the condensation of diethyl malonate with urea in the presence of sodium ethoxide. This reaction is followed by cyclization to form the barbituric acid core .
Industrial Production Methods: Industrial production of barbituric acid derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process typically includes purification steps such as recrystallization and chromatography to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Barbituric acid derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form more complex structures.
Reduction: Reduction reactions can modify the functional groups attached to the barbituric acid core.
Substitution: Nucleophilic substitution reactions are common, where different alkyl or aryl groups replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: Barbituric acid derivatives are used as building blocks in the synthesis of various heterocyclic compounds. They serve as intermediates in multi-component reactions to create complex molecules with potential pharmacological activities .
Biology: In biological research, these compounds are studied for their interactions with enzymes and receptors. They have been investigated as inhibitors of urease, an enzyme involved in nitrogen metabolism .
Medicine: Barbituric acid derivatives have historical significance as sedatives, hypnotics, and anticonvulsants. Although their use has declined due to the development of safer alternatives, they are still used in certain medical applications .
Industry: In the industrial sector, these compounds are used in the synthesis of dyes, pigments, and other specialty chemicals. Their reactivity and stability make them valuable in various chemical processes .
Wirkmechanismus
The mechanism of action of barbituric acid derivatives involves the modulation of gamma-aminobutyric acid (GABA) receptors. At low doses, they enhance the inhibitory effects of GABA by increasing the opening frequency of chloride ion channels. At higher doses, they act as GABA agonists, directly activating the chloride channels and leading to increased neuronal inhibition .
Vergleich Mit ähnlichen Verbindungen
Barbital: Another barbituric acid derivative with similar sedative properties.
Phenobarbital: Known for its anticonvulsant activity.
Thiopental: Used as an anesthetic agent.
Uniqueness: The unique structural features of barbituric acid, 5,5-diethyl-1-(1,1-dimethylpropyl)-, such as the 5,5-diethyl and 1-(1,1-dimethylpropyl) groups, contribute to its distinct pharmacological profile. These modifications can influence its binding affinity to GABA receptors and its overall pharmacokinetic properties .
Eigenschaften
CAS-Nummer |
66940-81-6 |
|---|---|
Molekularformel |
C13H22N2O3 |
Molekulargewicht |
254.33 g/mol |
IUPAC-Name |
5,5-diethyl-1-(2-methylbutan-2-yl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C13H22N2O3/c1-6-12(4,5)15-10(17)13(7-2,8-3)9(16)14-11(15)18/h6-8H2,1-5H3,(H,14,16,18) |
InChI-Schlüssel |
FTNKYOPECSBLHC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C(=O)NC(=O)N(C1=O)C(C)(C)CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


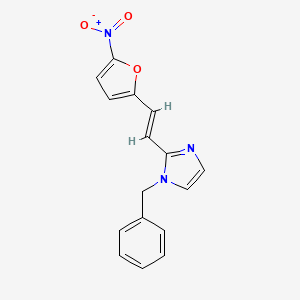
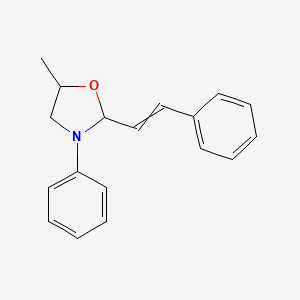
![5-(5H-Indeno[1,2-b]pyridin-5-ylidene)-5H-indeno[1,2-b]pyridine](/img/structure/B14470379.png)
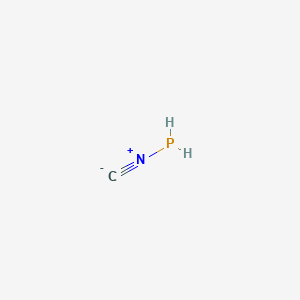
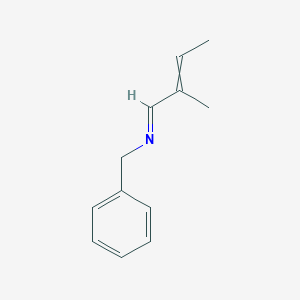
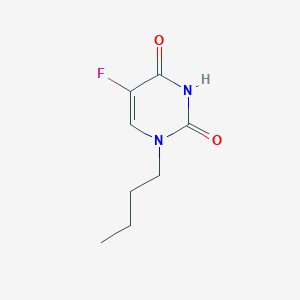
![4-{(E)-[(4-Chlorophenyl)imino]methyl}phenyl 4-methoxybenzoate](/img/structure/B14470407.png)
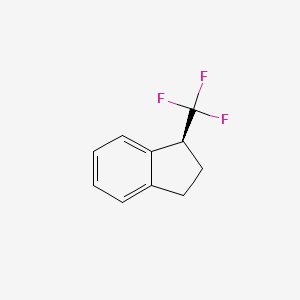
![Ethyl [(1-nitronaphthalen-2-yl)sulfanyl]acetate](/img/structure/B14470421.png)
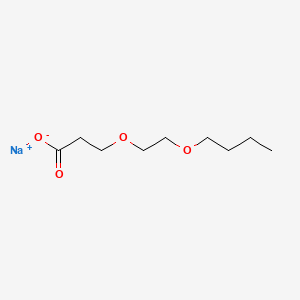
![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(4-ethoxyphenyl)ethan-1-one](/img/structure/B14470439.png)
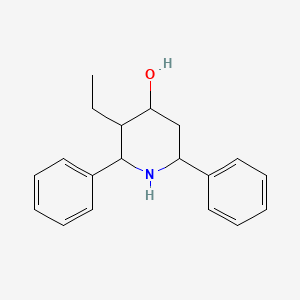
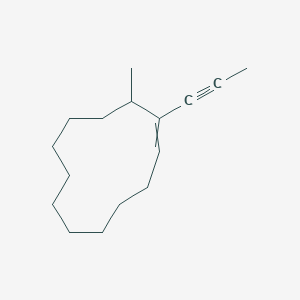
![2,2'-[Methylenebis(oxy)]bis(4-nitroaniline)](/img/structure/B14470476.png)
